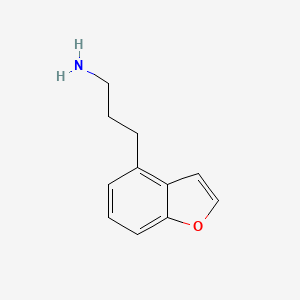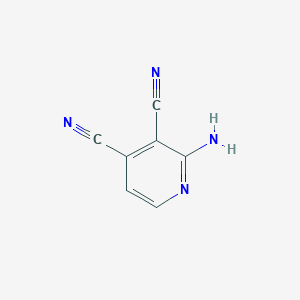
2-Aminopyridine-3,4-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Aminopyridine-3,4-dicarbonitrile is an organic compound that belongs to the class of aminopyridines It is characterized by the presence of an amino group at the second position and two cyano groups at the third and fourth positions of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminopyridine-3,4-dicarbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-chloropyridine-3,4-dicarbonitrile with ammonia or primary amines under controlled conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-100°C to ensure optimal yield.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial synthesis process .
化学反応の分析
Types of Reactions: 2-Aminopyridine-3,4-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The cyano groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Nitro-2-pyridine-3,4-dicarbonitrile.
Reduction: 2-Aminopyridine-3,4-diamine.
Substitution: N-alkyl or N-acyl derivatives of this compound.
科学的研究の応用
2-Aminopyridine-3,4-dicarbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the production of dyes, pigments, and corrosion inhibitors
作用機序
The mechanism of action of 2-Aminopyridine-3,4-dicarbonitrile involves its interaction with specific molecular targets. For instance, in biological systems, the compound can inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and the structure of the derivatives formed from the compound .
類似化合物との比較
2-Aminopyrimidine: Shares a similar structure but with a pyrimidine ring instead of a pyridine ring.
2-Aminopyridine: Lacks the cyano groups present in 2-Aminopyridine-3,4-dicarbonitrile.
3,4-Diaminopyridine: Contains two amino groups instead of one amino and two cyano groups
Uniqueness: this compound is unique due to the presence of both an amino group and two cyano groups on the pyridine ring. This structural feature imparts distinct chemical reactivity and potential for diverse applications compared to its analogs .
特性
分子式 |
C7H4N4 |
|---|---|
分子量 |
144.13 g/mol |
IUPAC名 |
2-aminopyridine-3,4-dicarbonitrile |
InChI |
InChI=1S/C7H4N4/c8-3-5-1-2-11-7(10)6(5)4-9/h1-2H,(H2,10,11) |
InChIキー |
TVCYGORKJOHBMO-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(C(=C1C#N)C#N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 6,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13171253.png)
![2-[1-(Aminomethyl)cyclopentyl]propan-2-ol](/img/structure/B13171266.png)
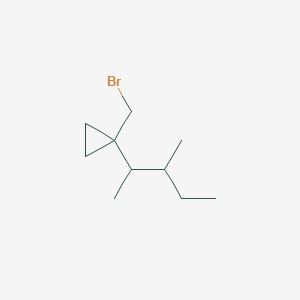
![2-[(Benzyloxy)methyl]-2-(chloromethyl)oxane](/img/structure/B13171276.png)
![8-Oxaspiro[bicyclo[3.2.1]octane-2,2'-oxirane]-3'-carbonitrile](/img/structure/B13171279.png)
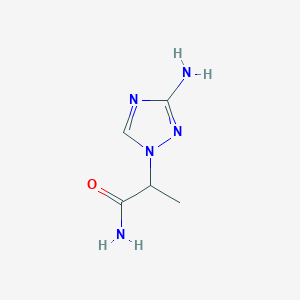
![6,6-Dioxo-1-oxa-6lambda6-thiaspiro[2.5]octane-2-carbonitrile](/img/structure/B13171288.png)
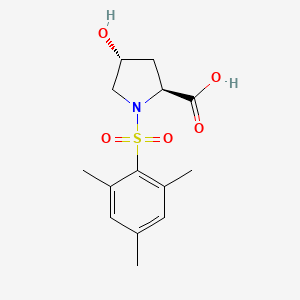
![[1-(Aminomethyl)-2-methylcyclopentyl]methanol](/img/structure/B13171299.png)
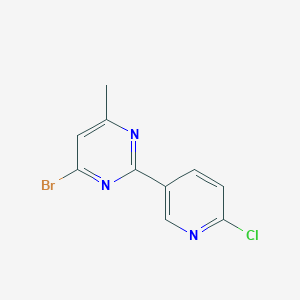
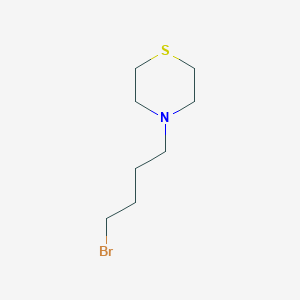
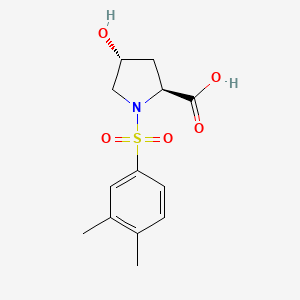
![Methyl 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B13171339.png)
